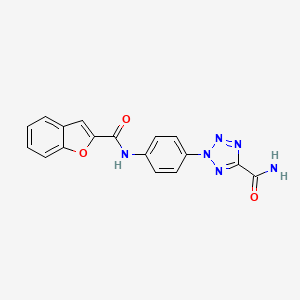![molecular formula C20H18N2O2S B2631116 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2,5-dimethylbenzyl)thio)pyridazine CAS No. 922943-61-1](/img/structure/B2631116.png)
3-(Benzo[d][1,3]dioxol-5-yl)-6-((2,5-dimethylbenzyl)thio)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzo[d][1,3]dioxol-5-yl)-6-((2,5-dimethylbenzyl)thio)pyridazine, commonly known as BDP, is a heterocyclic compound that has gained attention for its potential applications in scientific research. BDP is a pyridazine derivative that has shown promise as a tool for investigating biological processes due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
Antioxidant Activities
- Compounds derived from Tetrahydropyrimidine, including those related to 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2,5-dimethylbenzyl)thio)pyridazine, have demonstrated antioxidant activities. This indicates potential applications in combating oxidative stress in biological systems (Salem et al., 2015).
Anti-HIV Agents
- Modifications of the benzo[d][1,3]dioxol-5-yl group in certain compounds have shown improved anti-HIV activity, suggesting the potential of related compounds in antiretroviral therapies (Mizuhara et al., 2012).
Synthesis of Pyridine and Pyrimidine Derivatives
- The synthesis of a variety of pyridine and pyrimidine rings incorporating benzothiazole moiety, similar in structure to this compound, has been achieved. This synthesis pathway could be relevant for the production of various pharmacologically active compounds (Mohamed et al., 2013).
Chemiluminescent Properties
- Certain derivatives, including those structurally related to this compound, have shown chemiluminescent properties. This suggests potential applications in bioimaging and diagnostic assays (Tominaga et al., 1998).
Antibacterial and Antifungal Properties
- Novel isoxazolo[4,5-d]pyridazines and related thiazolo[4,5-d]pyridazines, similar in structure to the compound , have demonstrated significant antibacterial and antifungal activities. This highlights potential applications in antimicrobial therapies (Faidallah et al., 2013).
Central Nervous System Activities
- Some derivatives related to this compound have been studied for their activities in the central nervous system, suggesting potential applications in neurological research and therapy (Barlin et al., 1994).
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-[(2,5-dimethylphenyl)methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-13-3-4-14(2)16(9-13)11-25-20-8-6-17(21-22-20)15-5-7-18-19(10-15)24-12-23-18/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVIWQGKFOQMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one](/img/structure/B2631034.png)


![N-[(4-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2631040.png)

![(2E)-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2631042.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2631044.png)
![8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2631046.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2631047.png)



![N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2631054.png)
![(5-{5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone](/img/structure/B2631055.png)
